![molecular formula C16H12Se B12528719 [(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene CAS No. 664985-29-9](/img/structure/B12528719.png)
[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with a selanyl group and a phenylbutenynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene typically involves the reaction of 4-phenylbut-1-en-3-yn-1-yl halides with selenol compounds under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the selanyl group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with careful control of reaction parameters to ensure consistency and quality of the product. Advanced purification techniques, such as column chromatography or recrystallization, are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The selanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The phenylbutenynyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under mild conditions.
Major Products
The major products formed from these reactions include selenoxide, selenone, selenide, and substituted phenylbutenynyl derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of [(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene involves its interaction with molecular targets and pathways within biological systems. The selanyl group is known to participate in redox reactions, which can modulate cellular oxidative stress levels. Additionally, the compound may interact with specific enzymes or receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene can be compared with other similar compounds, such as:
[(4-Phenylbut-1-en-3-yn-1-yl)thio]benzene: Similar structure but with a thio group instead of a selanyl group.
[(4-Phenylbut-1-en-3-yn-1-yl)oxy]benzene: Similar structure but with an oxy group instead of a selanyl group.
The uniqueness of this compound lies in the presence of the selanyl group, which imparts distinct chemical and biological properties compared to its thio and oxy analogs.
Eigenschaften
CAS-Nummer |
664985-29-9 |
|---|---|
Molekularformel |
C16H12Se |
Molekulargewicht |
283.2 g/mol |
IUPAC-Name |
4-phenylbut-1-en-3-ynylselanylbenzene |
InChI |
InChI=1S/C16H12Se/c1-3-9-15(10-4-1)11-7-8-14-17-16-12-5-2-6-13-16/h1-6,8-10,12-14H |
InChI-Schlüssel |
OQYBOPDEJZFNAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC=C[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


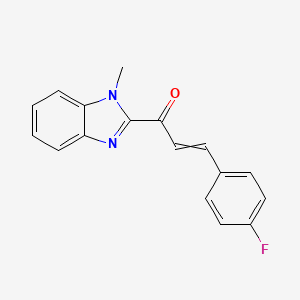

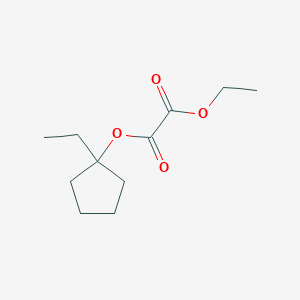
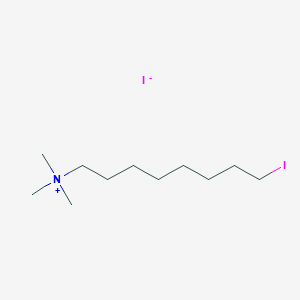
![3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile](/img/structure/B12528667.png)
![1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide](/img/structure/B12528669.png)

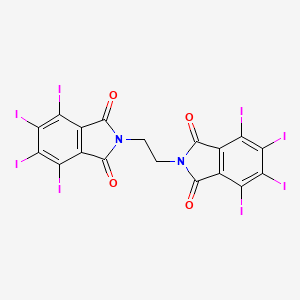

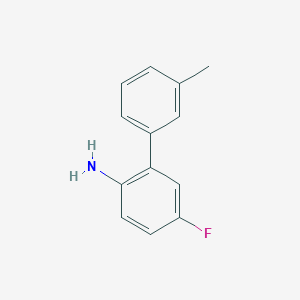
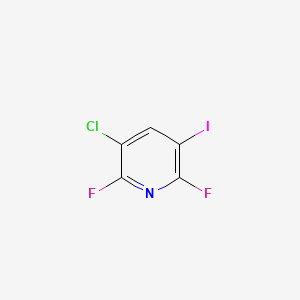

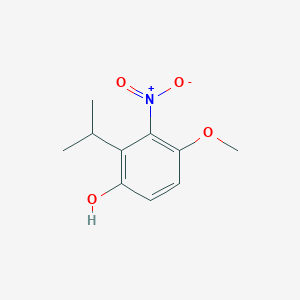
![2H-Thieno[3,4-e]-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide](/img/structure/B12528716.png)
